KB-141

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de KB-141 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse implique généralement la réaction du 3,5-dichlorophénol avec le bromure de 4-hydroxy-3-isopropylbenzyle en présence d'une base pour former la liaison éther. Cet intermédiaire est ensuite soumis à d'autres réactions pour introduire la fraction acide acétique . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles pour améliorer le rendement et la pureté, telles que le contrôle de la température, de la pression et l'utilisation de catalyseurs.

Analyse Des Réactions Chimiques

KB-141 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir this compound en ses alcools correspondants.

Substitution : Les atomes d'halogène dans this compound peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs appropriés. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des agonistes du récepteur de l'hormone thyroïdienne.

Biologie : Investigated for its effects on metabolic pathways and gene expression.

Médecine : Exploré comme agent thérapeutique potentiel pour la gestion de l'obésité, du diabète et de l'hypercholestérolémie.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments ciblant les récepteurs de l'hormone thyroïdienne

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur bêta de l'hormone thyroïdienne. Cette liaison induit des changements conformationnels dans le récepteur, lui permettant d'interagir avec les coactivateurs et de réguler la transcription génique. L'activation du récepteur bêta de l'hormone thyroïdienne conduit à une augmentation du métabolisme, à une réduction du taux de cholestérol et à une amélioration du métabolisme lipidique .

Applications De Recherche Scientifique

Key Mechanisms:

- Increased Metabolic Rate : KB-141 enhances oxygen consumption (MVO2) and metabolic rate in various animal models, indicating its potential for weight management.

- Lipid Lowering Effects : The compound has shown promise in reducing serum cholesterol and low-density lipoprotein (LDL) levels, which are critical factors in cardiovascular health.

- Improved Insulin Sensitivity : In preclinical studies, this compound improved glucose tolerance and insulin sensitivity, suggesting benefits for diabetic patients.

Obesity Management

This compound has been evaluated for its efficacy in reducing body weight in models of obesity. Research indicates that it can significantly lower body weight without adversely affecting heart rate, making it a safer alternative to traditional thyroid hormone treatments.

Hyperlipidemia Treatment

The compound has been studied for its potential to manage hyperlipidemia. In clinical trials, this compound demonstrated marked reductions in LDL levels, showcasing its utility as a lipid-lowering agent.

| Study | Population | Findings |

|---|---|---|

| Clinical Trials | Human subjects | Significant LDL reduction reported; however, further studies are warranted due to adverse effects noted in animal models . |

Diabetes Management

Research indicates that this compound may enhance insulin sensitivity and aid in glucose metabolism, positioning it as a potential treatment for type 2 diabetes.

| Study | Model | Results |

|---|---|---|

| OUP (2017) | High-fat diet rats | Improved insulin sensitivity and normalized serum triglycerides . |

Case Study 1: Weight Reduction in Obesity Models

In a series of experiments involving mice genetically predisposed to obesity, this compound was administered over several weeks. Results showed a consistent reduction in body weight alongside improved metabolic markers such as decreased serum cholesterol levels and enhanced insulin sensitivity.

Case Study 2: Cholesterol Management

A study involving hyperlipidemic rats demonstrated that treatment with this compound led to significant reductions in total cholesterol and LDL levels. These findings support the hypothesis that TRβ agonists can effectively manage lipid profiles without the typical side effects associated with other treatments.

Mécanisme D'action

KB-141 exerts its effects by selectively binding to thyroid hormone receptor beta. This binding induces conformational changes in the receptor, allowing it to interact with coactivators and regulate gene transcription. The activation of thyroid hormone receptor beta leads to increased metabolic rate, reduced cholesterol levels, and enhanced lipid metabolism .

Comparaison Avec Des Composés Similaires

KB-141 est unique en raison de sa forte sélectivité pour le récepteur bêta de l'hormone thyroïdienne, ce qui minimise les effets secondaires cardiaques généralement associés aux agonistes non sélectifs du récepteur de l'hormone thyroïdienne. Les composés similaires comprennent :

GC-1 : Un autre agoniste du récepteur bêta de l'hormone thyroïdienne avec des effets hypolipidémiants similaires.

T3 (triiodothyronine) : Une hormone thyroïdienne naturelle ayant une activité réceptrice plus large mais davantage d'effets secondaires

This compound se distingue par ses avantages thérapeutiques potentiels avec des effets indésirables réduits, ce qui en fait un candidat prometteur pour des recherches et un développement ultérieurs.

Activité Biologique

KB-141 is a selective agonist for the thyroid hormone receptor beta (TRβ), known for its potential therapeutic applications in obesity, hypercholesterolemia, and diabetes management. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively activates TRβ, which plays a crucial role in regulating metabolic processes. Unlike TRα, TRβ activation primarily influences lipid metabolism and energy expenditure without significant cardiac side effects. The selectivity of this compound towards TRβ over TRα is essential for its therapeutic profile, minimizing adverse cardiovascular effects often associated with non-selective thyroid hormone therapies.

Pharmacological Effects

1. Anti-Obesity and Lipid-Lowering Effects:

Research indicates that this compound significantly reduces body weight and plasma cholesterol levels. In a study involving diet-induced obese (DIO) mice, this compound administration resulted in a notable reduction in total plasma cholesterol after two weeks of treatment. The effective dose (ED50) for cholesterol reduction was found to be 0.05 mg/kg .

2. Effects on Lipid Metabolism:

this compound has been shown to enhance the expression of genes involved in lipid metabolism, such as sterol regulatory element-binding protein (SREBP)-1c and low-density lipoprotein receptor (LDLR). In studies where this compound was administered to rats, significant increases in mRNA levels of these genes were observed, indicating enhanced lipid clearance from the bloodstream .

Case Studies

Case Study 1: DIO Mice

In a controlled study with DIO mice, this compound was administered at doses ranging from 0.012 mg/kg to 0.05 mg/kg. Results demonstrated a 67% reduction in total cholesterol levels compared to baseline measurements over a two-week period .

Case Study 2: Cynomolgus Monkeys

A study involving cynomolgus monkeys highlighted the drug's efficacy in lowering triglyceride levels and improving insulin sensitivity. Monkeys treated with this compound exhibited reduced fasting insulin levels alongside improved glucose tolerance tests .

Table 1: Summary of Biological Activities of this compound

| Activity | Observations | Effective Dose (ED50) |

|---|---|---|

| Cholesterol Reduction | 67% reduction in total cholesterol | 0.05 mg/kg |

| Body Weight Reduction | 61% reduction in body weight gain | 1 mg/kg |

| Gene Expression (Liver) | Increased SREBP-1c, LDLR mRNA levels | N/A |

| Insulin Sensitivity Improvement | Enhanced glucose tolerance | N/A |

Safety Profile

The safety profile of this compound is promising, with studies indicating minimal cardiac side effects compared to traditional thyroid hormone treatments. In rat models, this compound did not significantly affect heart rate or blood pressure at therapeutic doses, which is a common concern with non-selective thyroid hormone therapies .

Propriétés

Numéro CAS |

219691-94-8 |

|---|---|

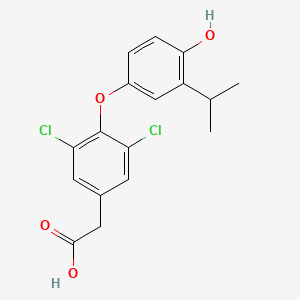

Formule moléculaire |

C17H16Cl2O4 |

Poids moléculaire |

355.2 g/mol |

Nom IUPAC |

2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid |

InChI |

InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22) |

Clé InChI |

OZYQIQVPUZANTM-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O |

SMILES canonique |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O |

Apparence |

Solid powder |

Key on ui other cas no. |

219691-94-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

KB 141 KB-141 KB141 cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.